molecular formula C13H17N3O2S B6757167 N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-6-azabicyclo[3.2.0]heptane-6-carboxamide

N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-6-azabicyclo[3.2.0]heptane-6-carboxamide

Cat. No.: B6757167
M. Wt: 279.36 g/mol
InChI Key: MOXGOSHSOSZNCF-UHFFFAOYSA-N
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Description

N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-6-azabicyclo[320]heptane-6-carboxamide is a complex organic compound with a unique structure that combines elements of pyrano, thiazole, and azabicyclo frameworks

Properties

IUPAC Name

N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-6-azabicyclo[3.2.0]heptane-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c17-13(16-6-8-2-1-3-10(8)16)15-12-14-9-4-5-18-7-11(9)19-12/h8,10H,1-7H2,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXGOSHSOSZNCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(C2C1)C(=O)NC3=NC4=C(S3)COCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-6-azabicyclo[3.2.0]heptane-6-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the pyrano[4,3-d][1,3]thiazole core, followed by the introduction of the azabicyclo[3.2.0]heptane moiety. Key steps include cyclization reactions, nucleophilic substitutions, and amide bond formation under controlled conditions such as specific temperatures, solvents, and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-6-azabicyclo[3.2.0]heptane-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups within the compound, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-6-azabicyclo[3.2.0]heptane-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical assays and studies of enzyme inhibition.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific receptors or enzymes.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-6-azabicyclo[3.2.0]heptane-6-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-6-azabicyclo[3.2.0]heptane-6-carboxamide: shares structural similarities with other compounds containing pyrano, thiazole, and azabicyclo frameworks.

    6-azabicyclo[3.2.0]heptane derivatives: These compounds have similar bicyclic structures and may exhibit comparable biological activities.

    Pyrano[4,3-d][1,3]thiazole derivatives: These compounds share the pyrano-thiazole core and may have similar chemical reactivity and applications.

Uniqueness

The uniqueness of N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-6-azabicyclo[320]heptane-6-carboxamide lies in its combination of structural elements, which confer specific chemical and biological properties

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